Cas no 1170417-32-9 (N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide)

N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide structure
1170417-32-9 structure
Product name:N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide
CAS No:1170417-32-9
MF:C18H20N6O3
MW:368.389802932739
CID:5822735
PubChem ID:42285725

N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide
    • AKOS024505606
    • VU0641086-1
    • N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
    • 1170417-32-9
    • F5298-0497
    • N-(1H-benzimidazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
    • N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
    • Inchi: 1S/C18H20N6O3/c1-12-10-15(17(26)23-6-8-27-9-7-23)22-24(12)11-16(25)21-18-19-13-4-2-3-5-14(13)20-18/h2-5,10H,6-9,11H2,1H3,(H2,19,20,21,25)
    • InChI Key: KDLPZPXSQZVJDK-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C2C=C(C)N(CC(NC3=NC4C=CC=CC=4N3)=O)N=2)=O)CC1

Computed Properties

  • Exact Mass: 368.15968852g/mol
  • Monoisotopic Mass: 368.15968852g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 105Ų

N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5298-0497-3mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
3mg
$63.0 2023-09-10
Life Chemicals
F5298-0497-20μmol
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5298-0497-2mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
2mg
$59.0 2023-09-10
Life Chemicals
F5298-0497-10mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
10mg
$79.0 2023-09-10
Life Chemicals
F5298-0497-30mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
30mg
$119.0 2023-09-10
Life Chemicals
F5298-0497-75mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
75mg
$208.0 2023-09-10
Life Chemicals
F5298-0497-5μmol
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5298-0497-15mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
15mg
$89.0 2023-09-10
Life Chemicals
F5298-0497-2μmol
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5298-0497-40mg
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
1170417-32-9
40mg
$140.0 2023-09-10

N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Related Literature

Additional information on N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide

Comprehensive Analysis of N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide (CAS 1170417-32-9)

The compound N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide (CAS 1170417-32-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a benzodiazolyl core coupled with a morpholine-4-carbonyl moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of enzymatic activity, given its ability to interact with specific protein targets.

In recent years, the demand for novel heterocyclic compounds like N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide has surged, driven by advancements in drug discovery and personalized medicine. This compound’s pyrazole and benzimidazole fragments are known to exhibit remarkable bioactivity, which aligns with current trends in targeting kinase inhibitors and GPCRs (G-protein-coupled receptors). Such attributes make it a subject of intense study in oncology and immunology research.

The synthesis of CAS 1170417-32-9 involves multi-step organic reactions, including amide coupling and cyclization techniques, which are critical for achieving high purity and yield. Analytical methods such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring its suitability for preclinical studies. Its morpholine component further enhances solubility, a key factor in improving bioavailability—a hot topic in modern pharmacology.

From an industrial perspective, N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide is often discussed in the context of structure-activity relationship (SAR) optimization. Researchers frequently search for derivatives with enhanced selectivity and reduced off-target effects, reflecting the growing emphasis on precision medicine. Additionally, its potential role in neurodegenerative disease models has sparked interest, as the benzodiazolyl scaffold is known to cross the blood-brain barrier.

Environmental and regulatory considerations also play a role in the compound’s application. While not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. The rise of green chemistry principles has prompted investigations into sustainable synthesis routes for CAS 1170417-32-9, addressing concerns about waste reduction and energy efficiency—a priority for the pharmaceutical industry.

In summary, N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide represents a cutting-edge example of how heterocyclic chemistry drives innovation in life sciences. Its versatility and potential for customization make it a focal point for both academic and industrial research, particularly in the quest for next-generation therapeutics.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司